N-tert-Butyl-4-chloropyridine-2-carboxamide N-tert-Butyl-4-chloropyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1007207-76-2
VCID: VC3870945
InChI: InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,13,14)
SMILES: CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

N-tert-Butyl-4-chloropyridine-2-carboxamide

CAS No.: 1007207-76-2

Cat. No.: VC3870945

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-4-chloropyridine-2-carboxamide - 1007207-76-2

Specification

CAS No. 1007207-76-2
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name N-tert-butyl-4-chloropyridine-2-carboxamide
Standard InChI InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,13,14)
Standard InChI Key NTBJAFUDHLARIW-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl
Canonical SMILES CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl

Introduction

Chemical Identity and Structural Features

N-tert-Butyl-4-chloropyridine-2-carboxamide belongs to the class of substituted pyridine carboxamides. Its molecular formula is C₁₀H₁₃ClN₂O, with the following structural attributes :

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Chlorine at position 4.

    • Carboxamide (-CONH-) at position 2.

    • tert-Butyl group (-C(CH₃)₃) attached to the carboxamide nitrogen.

The IUPAC name is N-(tert-butyl)-4-chloro-2-pyridinecarboxamide, and its InChIKey is NTBJAFUDHLARIW-UHFFFAOYSA-N .

Synthesis and Manufacturing

Key Reaction Parameters

  • Catalysts: Triethylamine or N-methylmorpholine for acid activation .

  • Solvents: Dichloromethane or tetrahydrofuran .

  • Purification: Column chromatography (hexanes/acetone mixtures) .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight212.68 g/mol
Melting PointNot explicitly reported
Boiling PointNot available
Density~1.3 g/cm³ (estimated)
SolubilityLikely soluble in DMSO
Storage Conditions2–7°C (refrigerated)

Spectral Data

  • IR Spectroscopy: Expected peaks for amide C=O stretch (~1670 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

  • NMR (¹H):

    • tert-Butyl protons: δ 1.3–1.4 ppm (9H, singlet).

    • Pyridine protons: δ 7.5–8.5 ppm (aromatic H) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

  • Sorafenib Analogues: 4-Chloropyridine-2-carboxamide derivatives are precursors for kinase inhibitors like sorafenib .

  • TRPV1 Antagonists: Structural analogs (e.g., BCTC) show potent transient receptor potential vanilloid 1 (TRPV1) antagonism, relevant for pain management .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear gloves/lab coat
Eye IrritationCategory 2A (H319)Use safety goggles
Respiratory IrritationCategory 3 (H335)Use fume hood

Risk Mitigation

  • Ventilation: Use local exhaust to avoid dust/aerosol formation .

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection .

  • First Aid:

    • Inhalation: Move to fresh air .

    • Skin Contact: Wash with soap and water .

Analytical Methods

Quality Control

  • Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) .

  • Structural Confirmation:

    • MS (ESI+): m/z 213.1 [M+H]⁺ .

    • Elemental Analysis: C 56.48%, H 6.16%, N 13.17% (theoretical) .

Stability Studies

  • Thermal Stability: Stable at room temperature for short-term storage .

  • Light Sensitivity: Store in amber vials to prevent photodegradation .

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